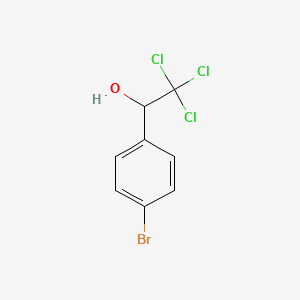

1-(4-Bromophenyl)-2,2,2-trichloroethanol

Description

Significance of Halogenated Alcohols in Synthetic Chemistry and Chemical Design

Halogenated alcohols are a class of organic compounds that have garnered significant attention in synthetic chemistry and chemical design due to the unique properties conferred by the presence of halogen atoms. These compounds serve as versatile building blocks and intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals echemi.com. The introduction of halogen atoms can profoundly influence a molecule's physical, chemical, and biological properties, such as its reactivity, lipophilicity, and metabolic stability echemi.comguidechem.com.

The presence of both a hydroxyl group and halogen atoms on the same carbon framework allows for a diverse range of chemical transformations. The hydroxyl group can be a site for esterification, etherification, or oxidation, while the halogen atoms can participate in nucleophilic substitution or coupling reactions researchgate.netacs.org. This dual functionality makes halogenated alcohols valuable precursors in the construction of complex molecular architectures. For instance, brominated organic compounds are frequently used as intermediates to form Grignard reagents, enabling the formation of new carbon-carbon bonds guidechem.com.

Furthermore, the trichloromethyl group, in particular, has specific applications in synthetic strategies. The 2,2,2-trichloroethyl (TCE) moiety is utilized as a protecting group for functional groups like carboxylic acids and aryl sulfates guidechem.comresearchgate.net. This is due to the relative ease of its introduction and subsequent removal under specific, mild conditions, often using zinc or palladium-based reagents guidechem.comresearchgate.net. Therefore, alcohols containing a trichloromethyl group, such as 1-(4-Bromophenyl)-2,2,2-trichloroethanol, are of inherent interest for their potential in protective group chemistry and as synthons for various α-substituted carboxylic acid derivatives rsc.org.

Overview of the Research Landscape Surrounding this compound

The research landscape for this compound is primarily situated within the broader context of the synthesis and application of aryl-trichloroethanol derivatives. While specific studies focusing exclusively on this compound are not abundant, its synthesis and potential applications can be inferred from research on analogous structures.

A significant development in the synthesis of 1-(hetero)aryl-2,2,2-trichloroethanols is the use of palladium-catalyzed reactions. One reported method describes the addition of (hetero)arylboroxines to chloral (B1216628) hydrate (B1144303), catalyzed by an N-heterocyclic carbene (NHC)-coordinated cyclometallated palladium complex rsc.org. This approach provides a direct route to aryl-trichloroethanols and is a notable advancement from older methods that often required harsh or toxic reagents like chloroform (B151607) or moisture-sensitive organometagnesium compounds rsc.org. The synthesis of 1,1-bis(4-chlorophenyl)-2,2,2-trichloroethanol, a related pesticide known as Dicofol, has been achieved through the chlorination of 1,1-bis(4-chlorophenyl)ethanol, highlighting another synthetic pathway for such structures .

The biological activity of compounds structurally related to this compound has also been a subject of investigation. For instance, brominated organic compounds are explored for their potential antimicrobial and other biological activities researchgate.netnih.govmdpi.com. The evaluation of brominated compounds in various biological assays is an active area of research, suggesting that this compound could be a candidate for such screening studies researchgate.net.

Structural Framework and Relevance within the Trichloroethanol Class of Compounds

The structural framework of this compound, with its distinct chemical moieties, places it within the significant class of trichloroethanol compounds. The parent molecule, 2,2,2-trichloroethanol, is itself a notable chemical entity, described as an ethanol (B145695) molecule where the three hydrogen atoms at the C-2 position are substituted by chlorine atoms wikipedia.org. This substitution dramatically alters the molecule's properties compared to ethanol.

The addition of a 4-bromophenyl group at the C-1 position introduces further complexity and functionality. This aromatic ring can participate in various substitution and coupling reactions, a common strategy in the synthesis of complex organic molecules researchgate.net. The bromine atom, in particular, can be a site for cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds researchgate.net.

The trichloroethanol group imparts specific characteristics to the molecule. The three chlorine atoms are strongly electron-withdrawing, which influences the reactivity of the adjacent hydroxyl group. Spectroscopic analysis of related halogenated phenyl ethanols provides insight into the structural conformations and interactions within these molecules nih.govresearchgate.netresearchgate.net. The study of compounds like 1-(4-bromophenyl)ethanol (B1212655) and 2-phenylethanol (B73330) through techniques such as infrared and Raman spectroscopy helps in understanding the intramolecular forces and preferred conformations, which are also relevant to this compound researchgate.netchemicalbook.comnist.govpressbooks.pub.

Below is a data table summarizing some of the key properties of this compound and its parent compound, 2,2,2-trichloroethanol.

Table 1: Physicochemical Properties

| Property | This compound | 2,2,2-Trichloroethanol |

|---|---|---|

| CAS Number | 21757-86-8 echemi.com | 115-20-8 wikipedia.org |

| Molecular Formula | C8H6BrCl3O echemi.com | C2H3Cl3O wikipedia.org |

| Molecular Weight | 304.396 g/mol echemi.com | 149.40 g/mol wikipedia.org |

| Boiling Point | 356.9°C echemi.com | 151°C wikipedia.org |

| Density | 1.781 g/cm³ echemi.com | 1.55 g/cm³ wikipedia.org |

| Refractive Index | 1.613 echemi.com | 1.4885 guidechem.com |

The structural combination of a brominated aryl group and a trichloroethanol moiety in this compound makes it a molecule with significant potential for further research and application in synthetic organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2,2,2-trichloroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNMHLKVDSMYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294058 | |

| Record name | 1-(4-bromophenyl)-2,2,2-trichloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21757-86-8 | |

| Record name | NSC93910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-bromophenyl)-2,2,2-trichloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Bromophenyl 2,2,2 Trichloroethanol and Its Analogues

Palladium-Catalyzed Synthesis Approaches

Palladium-catalyzed cross-coupling reactions represent one of the most versatile and powerful methods in modern organic synthesis. nih.gov The development of N-heterocyclic carbene (NHC) ligands has significantly advanced these transformations, as their strong σ-electron-donating ability facilitates challenging reactions, and their steric bulk promotes efficient catalyst turnover. nih.gov

N-Heterocyclic Carbene (NHC)-Coordinated Cyclometallated Palladium Complex (CYP)-Catalyzed Aryl Addition Reactions

A novel and effective method for the synthesis of 1-(hetero)aryl-2,2,2-trichloroethanols involves the use of an N-heterocyclic carbene (NHC)-coordinated cyclometallated palladium complex (CYP) as a catalyst. researchgate.netnih.gov Specifically, the PhS-IPent-CYP catalyst, which incorporates a bulky and flexible 2,6-di(pentan-3-yl)aniline (B1610436) (IPent)-based NHC ligand, has demonstrated high catalytic activity for the nucleophilic arylation of chloral (B1216628) hydrate (B1144303). researchgate.net This approach facilitates the synthesis of a variety of 1-(hetero)aryl-2,2,2-trichloroethanols, with yields ranging from 24% to 97%. researchgate.net The reaction successfully couples aryl groups with the challenging chloral substrate, providing a direct route to the desired trichloroethanol derivatives. nih.gov

Table 1: Selected Yields for CYP-Catalyzed Synthesis of 1-(Aryl)-2,2,2-trichloroethanols

| Aryl Group | Yield (%) |

|---|---|

| Phenyl | 97% |

| 4-Methylphenyl | 91% |

| 4-Methoxyphenyl | 85% |

| 4-Bromophenyl | 77% |

| 2-Thienyl | 51% |

| 3-Pyridyl | 24% |

Data sourced from supporting information of relevant studies. researchgate.net

Utilization of Chloral Hydrate and (Hetero)arylboroxines in Palladium-Catalyzed Processes

A key innovation in this palladium-catalyzed synthesis is the use of (hetero)arylboroxines as the aryl source and chloral hydrate as the carbonyl source. researchgate.netnih.gov The use of arylboroxines is critical to the reaction's success. nih.gov They serve a dual purpose: acting as a source for the aryl carbanion and as a dehydrating agent for the chloral hydrate. nih.gov While transition metal-catalyzed 1,2-additions of organoboronic acids to carbonyls are known to be convenient, especially due to their water tolerance compared to Grignard reactions, this specific application to chloral hydrate using arylboroxines is a significant development. researchgate.netnih.gov The reaction's efficiency is observed to decrease with the addition of external water, underscoring the role of arylboroxines in the in-situ dehydration of the chloral hydrate. nih.gov

Mechanistic Investigations of Palladium-Catalyzed Pathways to 1-(4-Bromophenyl)-2,2,2-trichloroethanol

The proposed catalytic cycle for the PhS-IPent-CYP catalyzed reaction offers insight into the formation of the target molecule. nih.gov The mechanism is believed to proceed through the following key steps:

Dehydration and Acid Formation : Chloral hydrate is hydrolyzed by the arylboroxine, generating dehydrated chloral and arylboronic acids. nih.gov

Transmetallation : An arylpalladium intermediate is formed via a base-promoted transmetallation between the PhS-IPent-CYP catalyst and an arylboronic acid. nih.gov

Insertion : The aryl group from the arylpalladium intermediate inserts into the carbonyl group of the dehydrated chloral, forming an alkoxypalladium species. nih.gov

Final Transmetallation and Regeneration : This alkoxypalladium intermediate undergoes a final transmetallation with another molecule of arylboronic acid. This step releases the final product, 1-(hetero)aryl-2,2,2-trichloroethanol, and regenerates the active arylpalladium catalyst, allowing it to re-enter the catalytic cycle. researchgate.netnih.gov

This tandem process efficiently constructs the C-C bond between the aryl ring and the trichloromethyl carbinol backbone. organic-chemistry.org

Classical and Modified Addition Reactions

Prior to the development of advanced palladium-catalyzed methods, the synthesis of 1-(aryl)-2,2,2-trichloroethanols relied on more traditional addition reactions. researchgate.net

Addition of Trichloromethyl Anion to Carbonyl Compounds (Aldehydes/Ketones)

A primary classical route involves the addition of a trichloromethyl anion to a carbonyl compound, such as an aldehyde or ketone. researchgate.net For the synthesis of this compound, this involves the reaction of 4-bromobenzaldehyde (B125591) with a source of the trichloromethyl anion. guidechem.com This anion is typically generated in situ from chloroform (B151607) and a strong base, such as powdered potassium hydroxide (B78521). guidechem.comumt.edu

One reported procedure details reacting p-bromobenzaldehyde with chloroform in a 1:2.7 molar ratio at -5°C for 5 hours, which can achieve a product yield of over 98%. guidechem.com The reaction is initiated by the slow addition of potassium hydroxide to the cooled solution of the aldehyde and chloroform. guidechem.com This method, while effective, often requires the use of toxic reagents like chloroform. researchgate.net

Employment of Organometallic Reagents in Trichloroethanol Synthesis

The addition of organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, to carbonyl compounds is a fundamental strategy in organic synthesis for forming carbon-carbon bonds. libretexts.orglibretexts.org These reagents are potent nucleophiles due to the polar carbon-metal bond, which imparts a partial negative charge on the carbon atom. libretexts.orglibretexts.org

In the context of synthesizing trichloroethanol derivatives, an organometallic reagent derived from 4-bromobenzene, such as 4-bromophenylmagnesium bromide, could theoretically be added to dehydrated chloral. researchgate.net However, this approach requires strictly anhydrous conditions, as organometallic reagents are strong bases that react readily with water or other protic solvents. libretexts.orglibretexts.org The synthesis of the related compound 1,1-Bis(4-chlorophenyl)-2,2,2-trichloroethanol has been achieved using Grignard reagents, demonstrating the viability of this class of reagents for creating the core structure before subsequent modifications.

Decarboxylative Trichloromethylation Strategies

A prominent and efficient method for the synthesis of 2,2,2-trichloromethylcarbinols involves the decarboxylative trichloromethylation of aromatic aldehydes. This approach serves as a potent alternative to classical methods that often require harsh conditions or toxic reagents.

Research has led to the development of two refined protocols for this transformation, starting from aromatic aldehydes. For electron-deficient aldehydes, such as 4-bromobenzaldehyde, a combination of sodium trichloroacetate (B1195264) (NaTCA) and malonic acid in dimethyl sulfoxide (B87167) (DMSO) has proven to be highly effective. nih.govorganic-chemistry.org The malonic acid is believed to facilitate the reaction, leading to high yields of the desired 2,2,2-trichloromethylcarbinol. nih.govorganic-chemistry.org This method is particularly advantageous as it avoids the use of trichloroacetic acid (TCA), which can lead to the formation of unwanted byproducts and excess chloroform. organic-chemistry.org

Conversely, for electron-rich aromatic aldehydes, the addition of malonic acid is not necessary, and the reaction proceeds efficiently with only sodium trichloroacetate in DMSO. nih.govorganic-chemistry.org This distinction in reactivity highlights the tunability of the reaction conditions based on the electronic nature of the aldehyde substrate. A key benefit of these decarboxylative methods is the circumvention of the competing Cannizzaro reaction, a common side reaction under basic conditions. nih.govorganic-chemistry.org The reactions are typically rapid, with reaction times often falling within the 40-60 minute range. organic-chemistry.org

Table 1: Decarboxylative Trichloromethylation of Aromatic Aldehydes

| Aldehyde Type | Reagents | Solvent | Key Advantage |

| Electron-Deficient | Sodium Trichloroacetate, Malonic Acid | DMSO | High efficiency for substrates like 4-bromobenzaldehyde |

| Electron-Rich | Sodium Trichloroacetate | DMSO | Avoids Cannizzaro reaction without an additive |

Continuous Flow Synthesis Methodologies for Halogenated Alcohols

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in terms of safety, scalability, and process control, particularly for reactions that are exothermic or involve unstable intermediates. organic-chemistry.org While a specific continuous flow synthesis for this compound has not been extensively detailed, the adaptation of related processes provides a strong proof-of-concept for its feasibility.

The decarboxylative trichloromethylation of aromatic aldehydes has been successfully translated to a continuous flow process. nih.govorganic-chemistry.org In a typical setup, a solution of sodium trichloroacetate in a suitable solvent like tetrahydrofuran (B95107) (THF) is merged with a stream of the aldehyde (and malonic acid for electron-deficient substrates) dissolved in DMSO. organic-chemistry.org This mixture then passes through a heated reactor coil. The use of a plug-flow reactor allows for excellent heat transfer and a homogenous reaction environment, which is crucial for controlling the exothermic nature of the reaction and the degassing of carbon dioxide. organic-chemistry.org This methodology has been demonstrated on a significant scale, with successful conversions of various aldehydes at the 100 mmol scale, achieving yields between 71% and 93%. organic-chemistry.org

Furthermore, continuous flow setups have been effectively employed for the synthesis of other halogenated aromatic compounds, such as monoarylated acetaldehydes from aryldiazonium salts and boronic acids via organolithium chemistry, underscoring the versatility of this technology for preparing functionalized aromatic building blocks. acs.orgorganic-chemistry.org The precise control over reaction parameters like temperature, pressure, and residence time in a continuous flow system makes it an attractive platform for the safe and efficient large-scale production of halogenated alcohols like this compound. nih.gov

Comparative Analysis of Synthetic Routes to this compound

Several synthetic pathways to this compound and its analogues have been reported, each with its own set of advantages and limitations.

A recently developed and highly effective method involves the palladium-catalyzed addition of a (hetero)arylboroxine to chloral hydrate. rsc.org Specifically, this compound can be synthesized using 4-bromophenyl boroxine (B1236090) in the presence of an N-heterocyclic carbene (NHC)-coordinated cyclometallated palladium complex (CYP) as a catalyst. rsc.org This approach is notable for its directness and good yields, providing a novel entry to this class of compounds. rsc.org

Another common strategy is the addition of a trichloromethyl anion equivalent to the corresponding aldehyde. The decarboxylative approach using sodium trichloroacetate, as detailed in section 2.3, is a prime example of this strategy and is favored for its mild conditions and high yields. nih.govorganic-chemistry.org

A more classical approach is the Friedel-Crafts reaction, which can be used to synthesize related compounds. For instance, 1-(3,4-dichlorophenyl)-2,2,2-trichloro-ethyl acetate (B1210297) can be prepared by reacting o-dichlorobenzene with anhydrous chloral in the presence of aluminum chloride, followed by reaction with acetyl chloride. google.com While effective, this method often requires stoichiometric amounts of the Lewis acid and can generate significant waste.

For comparison, the synthesis of the chlorinated analogue, 1,1-Bis(4-chlorophenyl)-2,2,2-trichloroethanol (the active ingredient in the pesticide Dicofol), can be achieved through the chlorination of 1,1-Bis(4-chlorophenyl)ethanol. nih.gov This highlights a different synthetic logic, where the aryl and chloro- substituents are introduced prior to the trichloromethylation step.

Table 2: Comparison of Synthetic Routes to this compound and Analogues

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |

| Palladium-Catalyzed Arylation | 4-Bromophenyl boroxine, Chloral hydrate | Pd-NHC complex (CYP) | Direct, good yields rsc.org | Requires specialized catalyst rsc.org |

| Decarboxylative Trichloromethylation | 4-Bromobenzaldehyde, Sodium trichloroacetate | Malonic acid (optional) | Mild conditions, high yields, scalable nih.govorganic-chemistry.org | Indirect from the corresponding acid |

| Friedel-Crafts Reaction | o-Dichlorobenzene, Chloral | Aluminum chloride | Utilizes simple starting materials google.com | Stoichiometric Lewis acid, potential for side products google.com |

| Chlorination of Precursor Alcohol | 1,1-Bis(4-chlorophenyl)ethanol | Chlorine gas, UV light/heat | Illustrates an alternative synthetic sequence nih.gov | Specific to certain analogues, potentially harsh conditions nih.gov |

Reaction Mechanisms and Mechanistic Studies of 1 4 Bromophenyl 2,2,2 Trichloroethanol

Proposed Reaction Mechanisms for Catalytic Formation of 1-(4-Bromophenyl)-2,2,2-trichloroethanol

The synthesis of this compound, a type of (trichloromethyl)carbinol, is most commonly achieved through the base-catalyzed addition of chloroform (B151607) to the corresponding aldehyde, in this case, 4-bromobenzaldehyde (B125591). organic-chemistry.org This reaction is a classic example of nucleophilic addition to a carbonyl group.

The proposed mechanism proceeds in the following steps:

Deprotonation of Chloroform: A strong base, such as potassium hydroxide (B78521) or sodium hydroxide, abstracts a proton from chloroform (trichloromethane). This deprotonation is feasible due to the electron-withdrawing effect of the three chlorine atoms, which stabilizes the resulting trichloromethyl anion (⁻CCl₃).

Nucleophilic Attack: The newly formed trichloromethyl anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This attack breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate.

Protonation: The resulting alkoxide intermediate is then protonated by a proton source, typically water or the alcohol solvent used in the reaction, to yield the final product, this compound.

Strong bases are generally required for this transformation; however, the use of catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the addition effectively, even in the absence of a solvent at room temperature. organic-chemistry.org Another approach involves the decarboxylation of sodium trichloroacetate (B1195264), which generates the trichloromethyl anion for reaction with aldehydes. organic-chemistry.org

Radical Cyclization Pathways Involving 2,2,2-Trichloroethyl Vinyl Ethers

While not a direct reaction of this compound itself, related structures containing the trichloromethyl group are involved in radical reactions. Radical cyclization of δ-ethylenic carbon radicals is a method for forming alicyclic compounds. orgsyn.org For instance, the 5-hexen-1-yl radical typically cyclizes to form a five-membered ring (methylcyclopentane). orgsyn.org However, the presence of substituents like cyano and carboethoxy groups on the radical carbon can favor the formation of six-membered rings. orgsyn.org In a similar vein, radical cascade processes, often initiated by agents like Cp₂TiCl₂ and zinc, can involve homolytic epoxide opening to generate radical intermediates that participate in cyclization. nih.gov These reactions highlight the utility of radical pathways in constructing complex cyclic systems, a context in which molecules containing reactive groups like the trichloromethyl group could potentially be explored.

Rearrangement Reactions and Chlorine Migration in (Trichloromethyl)carbinols

A significant reaction of aryl(trichloromethyl)carbinols, including structures related to this compound, is their rearrangement to α-chloroacetic acids in the presence of a base. cdnsciencepub.com Phenyl(trichloromethyl)carbinol, for example, undergoes a predominantly intramolecular conversion to potassium α-chlorophenylacetate when stirred with 10% aqueous potassium hydroxide. cdnsciencepub.comresearchgate.net This reaction represents an interesting case of a 1,2-chlorine shift and is a general reaction for secondary (trichloromethyl)carbinols. cdnsciencepub.com

The mechanism for the rearrangement of (trichloromethyl)carbinols to α-chloroacetic acids is understood to proceed through the preliminary formation of an epoxide intermediate. cdnsciencepub.com The process is initiated by the deprotonation of the carbinol's hydroxyl group by the base, forming an alkoxide. This is followed by an intramolecular nucleophilic substitution, where the alkoxide displaces one of the chlorine atoms on the adjacent trichloromethyl group, resulting in the formation of a dichlorinated epoxide ring.

This epoxide is a critical, albeit transient, intermediate. The subsequent steps involve the conversion of this epoxide to the final α-chloroacetate anion. cdnsciencepub.com While several mechanisms for this final transformation have been considered, the exact pathway remains a subject of study. For tertiary (trichloromethyl)carbinols, the reaction does not yield α-chloro acids; instead, the molecule breaks down at the epoxide stage, decomposing into a ketone and carbon monoxide. cdnsciencepub.com

Kinetic studies on the rearrangement of phenyl(trichloromethyl)carbinol and its substituted analogs provide insight into the reaction rates. The reaction is typically first-order with respect to the carbinol and zero-order in base, as the hydroxyl group is largely converted to the alkoxide form under the reaction conditions. cdnsciencepub.com The heterogeneous nature of the reaction (with the carbinol often being insoluble) can make the half-life variable, dependent on factors like stirring efficiency. cdnsciencepub.com

For soluble (trichloromethyl)carbinols, more reliable kinetic data can be obtained. Studies on phenyl(trichloromethyl)carbinol and its para-substituted analogs show that electron-withdrawing or -donating groups on the phenyl ring influence the reaction rate. The rate-controlling step is believed to be the initial formation of the epoxide. cdnsciencepub.com

Table 1: Half-lives for the Rearrangement of Aryl(trichloromethyl)carbinols

| Compound | Half-life (t½) at 0°C |

| Phenyl(trichloromethyl)carbinol | 16 hours |

| p-Chlorophenyl(trichloromethyl)carbinol | 27 hours |

| p-Methylphenyl(trichloromethyl)carbinol | 45 hours |

This data illustrates the influence of para-substituents on the rate of rearrangement, which is governed by the initial epoxide formation. cdnsciencepub.com

The stereochemistry of the reaction has also been investigated. The rearrangement of (R)-(-)-phenyl(trichloromethyl)carbinol results in α-chlorophenylacetic acid that is largely racemized (91%), with a small amount of inversion (9%). cdnsciencepub.com This suggests that the intramolecular chlorine migration likely proceeds with complete racemization. cdnsciencepub.com

Nucleophilic Arylation Processes in the Context of this compound Synthesis

The synthesis of this compound is fundamentally a nucleophilic addition process where the trichloromethyl anion (⁻CCl₃) adds to the carbonyl carbon of 4-bromobenzaldehyde. organic-chemistry.org This is a key C-C bond-forming reaction.

While not a direct nucleophilic arylation, the aryl group (4-bromophenyl) is a critical component of the electrophile. The reactivity of the aldehyde is influenced by the electronic properties of the aryl substituent. The bromo group is electron-withdrawing, which can enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.

In a broader context, the 4-bromophenyl moiety of the resulting carbinol can participate in subsequent cross-coupling reactions. For example, the bromine atom can be replaced via reactions like the Suzuki cross-coupling, where 4-bromobenzaldehyde is coupled with a boronic acid in the presence of a palladium catalyst to form biphenyl (B1667301) derivatives. orgsyn.org This demonstrates how the arylation can occur at a different stage, modifying the aromatic part of the molecule rather than forming the carbinol itself.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 4 Bromophenyl 2,2,2 Trichloroethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 1-(4-Bromophenyl)-2,2,2-trichloroethanol, distinct signals corresponding to the aromatic and aliphatic protons are observed. The protons on the aromatic ring typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org For this compound, the aromatic protons show signals around δ 7.18 (d, J=8.4 Hz, 2H) and δ 7.35 (d, J=8.4 Hz, 1H). rsc.org The splitting pattern (d, for doublet) and the coupling constant (J) provide information about the neighboring protons.

The aliphatic portion of the molecule consists of a methine proton (CH) and a hydroxyl proton (OH). The methine proton, being adjacent to both the aromatic ring and the electron-withdrawing trichloromethyl group, is expected to be shifted downfield. The hydroxyl proton signal can be broad and its chemical shift is often variable due to factors like solvent and concentration. pdx.edu In one reported spectrum, a multiplet for a single proton is observed at δ 5.44-5.41. rsc.org Another signal, a singlet, appears at δ 2.57, which could be attributed to the hydroxyl proton. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic | 7.35 | d | 8.4 | 1H |

| Aromatic | 7.18 | d | 8.4 | 2H |

| Methine (CH) | 5.44-5.41 | m | - | 1H |

| Hydroxyl (OH) | 2.57 | s | - | 1H |

Note: d = doublet, m = multiplet, s = singlet. Data is illustrative and based on reported values. rsc.org

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons of this compound typically resonate in the range of 110-150 ppm. bhu.ac.in For this specific compound, signals have been reported at δ 127.37, 129.18, 128.80, and 132.67 ppm. rsc.org The carbon attached to the bromine atom (C-Br) is expected to have a distinct chemical shift. A signal at δ 138.37 ppm has also been noted. rsc.org

The aliphatic carbons include the methine carbon (CH-OH) and the trichloromethyl carbon (-CCl₃). The methine carbon, bonded to an oxygen, typically appears in the 50-80 ppm range. oregonstate.edu A signal at δ 70.29 ppm is attributed to this carbon. rsc.org The carbon of the trichloromethyl group is also expected in a specific region of the spectrum.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic | 138.37 |

| Aromatic | 132.67 |

| Aromatic | 129.18 |

| Aromatic | 128.80 |

| Aromatic | 127.37 |

| Methine (CH-OH) | 70.29 |

Note: Data is illustrative and based on reported values. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the molecular formula of a compound. For this compound, the expected molecular formula is C₈H₆BrCl₃O. echemi.com HRMS analysis would yield a high-precision mass measurement that can confirm this formula, distinguishing it from other potential formulas with the same nominal mass. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the elemental composition of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. libretexts.org For this compound, the IR spectrum would exhibit several key absorption bands.

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. rsc.orglibretexts.org The C-H stretching vibrations of the aromatic ring are typically observed between 3000 and 3100 cm⁻¹. rsc.org The C-C stretching vibrations within the aromatic ring usually appear in the 1400-1600 cm⁻¹ region. rsc.org The C-O stretching vibration of the alcohol would likely be found in the 1000-1200 cm⁻¹ range. rsc.orglibretexts.org Additionally, the C-Br and C-Cl stretching vibrations would be expected in the fingerprint region, typically below 800 cm⁻¹. rsc.org One set of reported IR data includes peaks at 3408, 3035, 1536, 1428, 1389, 1275, 1185, 1115, 840, and 756 cm⁻¹. rsc.org

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reported Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) | 3408 |

| Aromatic C-H | Stretching | 3000-3100 | 3035 |

| Aromatic C=C | Stretching | 1400-1600 | 1536, 1428 |

| Alcohol C-O | Stretching | 1000-1200 | 1115 |

| C-Br | Stretching | 500-600 | Not specified |

| C-Cl | Stretching | 600-800 | 756 |

Note: Data is illustrative and based on typical ranges and reported values. rsc.orglibretexts.org

Advanced Techniques for Structural Confirmation (e.g., X-ray Crystallography of Derivatives if applicable)

Chemical Reactivity and Transformations of 1 4 Bromophenyl 2,2,2 Trichloroethanol

Oxidative Transformations of the Hydroxyl Group

The secondary hydroxyl group in 1-(4-bromophenyl)-2,2,2-trichloroethanol is a prime site for oxidative transformations. The objective of such reactions is typically the conversion of the alcohol to a ketone, specifically 4-bromo-2,2,2-trichloroacetophenone. The choice of oxidizing agent is crucial to ensure chemoselectivity, preserving the trichloromethyl and bromophenyl groups. nih.gov

Common laboratory reagents for the oxidation of secondary alcohols to ketones are effective in this context. These include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). However, milder and more selective methods are often preferred to avoid potential side reactions. Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and the Dess-Martin periodinane oxidation are highly efficient alternatives that operate under neutral or near-neutral conditions.

A summary of potential oxidative transformations is presented below.

| Oxidizing Agent | Product | Reaction Conditions | Notes |

| Pyridinium Chlorochromate (PCC) | 4-Bromo-2,2,2-trichloroacetophenone | Dichloromethane (CH₂Cl₂) | Mild, solid reagent, simplifies workup. |

| Jones Reagent (CrO₃/H₂SO₄) | 4-Bromo-2,2,2-trichloroacetophenone | Acetone | Strong oxidant, acidic conditions. |

| Swern Oxidation (DMSO, (COCl)₂) | 4-Bromo-2,2,2-trichloroacetophenone | Dichloromethane, low temp. (-78 °C) | Requires careful temperature control. |

| Dess-Martin Periodinane | 4-Bromo-2,2,2-trichloroacetophenone | Dichloromethane or Chloroform (B151607) | High-yielding, neutral conditions. |

These oxidative processes are fundamental for converting the alcohol into a highly reactive carbonyl compound, which serves as a precursor for a wider array of derivatives through subsequent nucleophilic addition or condensation reactions.

Reductive Pathways Involving the Trichloromethyl Moiety

The trichloromethyl (-CCl₃) group is a key feature of this compound, and its reduction offers pathways to various less-halogenated compounds. The high degree of chlorination makes this group susceptible to reductive processes, which can proceed stepwise or exhaustively depending on the reagents and conditions employed.

Reductive dehalogenation is a common transformation for polychlorinated alkanes. libretexts.org Reagents such as tributyltin hydride (Bu₃SnH), often initiated by azobisisobutyronitrile (AIBN), are effective for radical-mediated dehalogenation. libretexts.org This process involves a radical chain mechanism where a tributyltin radical abstracts a chlorine atom, generating a carbon-centered radical which then abstracts a hydrogen atom from another molecule of Bu₃SnH. libretexts.org By controlling the stoichiometry of the reducing agent, it may be possible to selectively remove one, two, or all three chlorine atoms.

Another approach involves the use of dissolving metal reductions (e.g., zinc dust in acetic acid or sodium in an alcohol solvent), which can also effect the removal of chlorine atoms through electron transfer mechanisms. The reactivity of the C-Cl bonds in the trichloromethyl group makes it a prime target for such transformations.

| Reducing System | Potential Product(s) | Mechanism Type |

| Tributyltin Hydride (Bu₃SnH) / AIBN | 1-(4-Bromophenyl)-2,2-dichloroethanol, etc. | Radical Chain Reaction libretexts.org |

| Zinc Dust / Acetic Acid | Variably dechlorinated products | Electron Transfer |

| Sodium Metal / Alcohol | Variably dechlorinated products | Dissolving Metal Reduction |

These reductive pathways are valuable for synthesizing molecules with specific degrees of chlorination, thereby fine-tuning their physical and biological properties.

Role of the Carbinol Moiety in α-Substituted Carboxylic Acid Derivative Formation

The carbinol (-CH(OH)-) structure is a critical precursor for the synthesis of α-substituted carboxylic acids and their derivatives. jackwestin.com The transformation of this compound into such compounds typically involves a multi-step sequence.

The initial step is the oxidation of the secondary alcohol to the corresponding ketone, 4-bromo-2,2,2-trichloroacetophenone, as detailed in section 5.1. This ketone can then undergo reactions that lead to carboxylic acid derivatives. One notable reaction is the haloform reaction, where the ketone, bearing a trihalomethyl group adjacent to the carbonyl, is treated with a base (e.g., sodium hydroxide). This reaction cleaves the C-C bond between the carbonyl and the trichloromethyl group, yielding 4-bromobenzoic acid and chloroform (CHCl₃).

The resulting 4-bromobenzoic acid can then be converted into various derivatives (acyl chlorides, esters, amides) and subsequently undergo α-substitution if an appropriate reaction site is available or created. jackwestin.comgoogle.com For instance, conversion to an acyl halide allows for subsequent reactions that can introduce substituents at a position alpha to a newly formed functional group. jackwestin.com The carbinol moiety is thus the latent form of a carboxylic acid functional group, unlocked through oxidation and subsequent cleavage.

Exploration of Radical Intermediates and Their Reactivity

The structure of this compound is amenable to the formation of radical intermediates, particularly at the trichloromethyl position. nih.gov The C-Cl bonds are significantly weaker than C-H or C-C bonds and can be cleaved homolytically under thermal or photochemical conditions, or through the action of a radical initiator like AIBN. youtube.com

Upon initiation, a dichloromethyl radical (•CCl₂(CH(OH)Ar)) can be formed by the abstraction of a chlorine atom. This carbon-centered radical is an important reactive intermediate. nih.gov It can participate in a variety of reactions:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a donor molecule (like tributyltin hydride) to form a dichlorinated product, as seen in reductive pathways. libretexts.org

Addition to Alkenes: The radical can add across the double bond of an alkene, forming a new C-C bond and propagating a radical chain.

Termination: Two radical intermediates can combine in a termination step. libretexts.org

Radical reactions are often advantageous due to their tolerance of various functional groups, such as alcohols and amines. nih.gov The reactivity of the radical intermediate derived from this compound allows for C-C bond formation and functional group interconversion under conditions distinct from polar, ionic chemistry. youtube.com

Halogen Atom Functionalization and Manipulation

The compound possesses two types of halogen atoms ripe for functionalization: the bromine atom on the aromatic ring and the chlorine atoms on the methyl group.

Bromophenyl Group: The bromine atom can be manipulated through various cross-coupling reactions. For example, Suzuki, Heck, or Sonogashira couplings, catalyzed by palladium complexes, can replace the bromine with alkyl, vinyl, or alkynyl groups, respectively. This allows for the elaboration of the aromatic core of the molecule. The bromine can also be converted into an organolithium or Grignard reagent, which can then be reacted with a wide range of electrophiles.

Trichloromethyl Group: The chlorine atoms can be substituted via nucleophilic substitution reactions, although this is often challenging at a tertiary carbon. More commonly, they are removed reductively as discussed previously. libretexts.org Another possibility is their participation in atom transfer radical polymerization (ATRP), where the C-Cl bond acts as an initiator site for growing polymer chains. The synthesis of dichlorodiazadienes from related structures also highlights the reactivity of the chloro-groups in the presence of specific catalysts. jomardpublishing.com

| Halogen Location | Reaction Type | Reagent/Catalyst Example | Result |

| 4-Bromophenyl | Suzuki Coupling | Pd(PPh₃)₄, Base | C-C bond formation (biaryl) |

| 4-Bromophenyl | Heck Coupling | Pd(OAc)₂, Base | C-C bond formation (alkene) |

| 4-Bromophenyl | Metal-Halogen Exchange | n-Butyllithium | Formation of an aryllithium reagent |

| Trichloromethyl | Reductive Dehalogenation | Bu₃SnH / AIBN | Removal of chlorine atoms libretexts.org |

| Trichloromethyl | Nucleophilic Substitution | Strong Nucleophile | Replacement of chlorine (e.g., with F) |

Computational and Theoretical Studies on 1 4 Bromophenyl 2,2,2 Trichloroethanol

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4-Bromophenyl)-2,2,2-trichloroethanol, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. bohrium.com This process involves minimizing the energy of the molecule with respect to the positions of its atoms. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, DFT can precisely calculate the C-Br, C-Cl, C-O, and various C-C and C-H bond lengths, as well as the angles between these bonds, offering a detailed structural portrait of the molecule.

Analysis of Electronic Structure and Charge Distribution (e.g., Mulliken Atomic Charges)

Understanding the electronic structure and charge distribution within a molecule is fundamental to predicting its chemical behavior. Mulliken atomic charge analysis, a method integrated within computational chemistry, calculates the partial charge on each atom in a molecule. researchgate.net This analysis for this compound would reveal the electronegativity effects of the bromine and chlorine atoms, as well as the oxygen atom of the hydroxyl group.

Typically, the halogen atoms (Br and Cl) and the oxygen atom would exhibit negative Mulliken charges, indicating they are electron-rich. Conversely, the carbon atoms bonded to these electronegative atoms, as well as the hydrogen atoms, would likely show positive Mulliken charges, marking them as electron-deficient regions. researchgate.net This charge distribution is critical for identifying potential sites for electrophilic and nucleophilic attack, thus providing insight into the molecule's reactivity.

A hypothetical Mulliken charge distribution for key atoms in this compound is presented in the table below.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| Br | Negative |

| Cl (average of 3) | Negative |

| O (of -OH) | Negative |

| C (attached to Br) | Positive |

| C (of -CHOH) | Positive |

| C (of -CCl3) | Positive |

| H (of -OH) | Positive |

Prediction and Interpretation of Vibrational Frequencies

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. Using DFT, the vibrational modes of this compound can be predicted. scirp.org Each predicted frequency corresponds to a specific type of molecular motion, such as stretching, bending, wagging, or twisting of the chemical bonds. scirp.org

For this molecule, key vibrational frequencies would include the O-H stretching of the alcohol group, the C-Br stretching of the bromophenyl group, the C-Cl stretching of the trichloromethyl group, and various C-C and C-H vibrations within the aromatic ring and the ethanol (B145695) backbone. Comparing these theoretical frequencies with experimental data helps to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes.

Conformation Analysis and Conformational Isomerism

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, rotation around the C-C single bond of the ethanol backbone leads to different conformers, or rotamers. The stability of these conformers is influenced by steric hindrance and intramolecular interactions.

The relative energies of different conformers, such as staggered and eclipsed forms, can be calculated to determine the most stable conformation. utdallas.edu In a related compound, 1-(4-bromophenyl)-2-fluoroethanol, the gauche conformer was found to be favored. rsc.org For this compound, the bulky trichloromethyl group would create significant steric interactions, likely influencing the preferred rotational angle to minimize these repulsive forces.

Theoretical Insights into Reaction Energetics and Transition States

Computational chemistry can model chemical reactions to understand their feasibility and mechanisms. This involves calculating the energies of reactants, products, and, crucially, the transition states. The transition state is the highest energy point along the reaction pathway, and its energy determines the activation energy of the reaction.

For a potential reaction involving this compound, such as an oxidation or a substitution reaction, theoretical calculations can map out the entire reaction coordinate. This provides a detailed picture of the energy changes that occur as the reaction progresses. By identifying the structure and energy of the transition state, chemists can gain insights into the reaction's kinetics and the factors that influence its rate.

Structure-Reactivity Relationship Prediction

The computational data gathered from DFT calculations, charge distribution analysis, and conformational studies contribute to establishing a structure-reactivity relationship. mdpi.com This relationship explains how the molecule's structural and electronic features influence its chemical reactivity.

For this compound, the electron-withdrawing effects of the bromine and trichloromethyl groups would make the aromatic ring less susceptible to electrophilic substitution than unsubstituted benzene. The Mulliken charge distribution can pinpoint the most likely sites for nucleophilic attack. researchgate.net Furthermore, understanding the molecule's stable conformations is crucial, as the spatial arrangement of reactive groups can affect their accessibility and, therefore, the outcome of a reaction. rsc.org These theoretical predictions are invaluable for designing new synthetic routes and for understanding the chemical behavior of the compound in various environments.

Role As a Chemical Intermediate in the Synthesis of Complex Organic Molecules

Building Block for Multifunctional Chemical Structures

1-(4-Bromophenyl)-2,2,2-trichloroethanol serves as a valuable starting material for the synthesis of molecules incorporating multiple functional groups. The presence of the hydroxyl group, the reactive trichloromethyl group, and the modifiable 4-bromophenyl ring allows for a stepwise or concerted introduction of various chemical entities.

The trichloromethyl carbinol group is a key feature, known for its synthetic versatility. For instance, trichloromethyl carbinols can be prepared through the addition of chloroform (B151607) to carbonyl compounds, a reaction often promoted by a base. nih.govnih.govnih.gov This accessibility makes derivatives of this compound readily available for further transformations. The hydroxyl group can be engaged in esterification or etherification reactions, while the trichloromethyl group can undergo a variety of transformations. For example, reduction of secondary trichloromethyl carbinols can lead to the formation of Z-monochlorovinyl compounds. kit.edu Furthermore, treatment with copper(I) chloride can facilitate a 1,2-hydrogen shift, converting the trichloromethyl carbinol into a chloromethyl ketone. kit.edu

The 4-bromophenyl moiety provides a handle for introducing further complexity through cross-coupling reactions. This allows for the attachment of various organic fragments, leading to the construction of intricate molecular frameworks. The combination of these reactive sites makes this compound a powerful tool for generating multifunctional structures with potential applications in medicinal chemistry and materials science.

Precursor in the Development of Diverse Chemical Scaffolds

The structural attributes of this compound make it an ideal precursor for the synthesis of a wide range of chemical scaffolds, particularly heterocyclic systems which are prevalent in bioactive molecules. nih.govnih.govkit.edu

The synthesis of nitrogen-containing heterocycles is a prominent application. nih.govnih.govkit.edu For instance, the reaction of related bromophenyl compounds with amines and hydrazines can lead to the formation of various heterocyclic rings. nih.govmdpi.comorganic-chemistry.orgmdpi.com While direct examples with this compound are not extensively documented in the provided search results, the reactivity patterns of its functional groups suggest its potential in this area. For example, the synthesis of 1,2,4-triazoles often involves the cyclization of intermediates derived from hydrazines. mdpi.comorganic-chemistry.orgchemicalbook.com Similarly, pyrazole (B372694) derivatives can be synthesized from precursors containing carbonyl and hydrazine (B178648) functionalities. nih.gov The transformation of the trichloromethyl carbinol group of the title compound into a carbonyl or other reactive species could open pathways to such heterocyclic systems.

Furthermore, the 4-bromophenyl group can be utilized in palladium-catalyzed reactions to construct more elaborate scaffolds. For example, the synthesis of 1-(4-bromophenyl)pyridin-2(1H)-one, a lactam scaffold, can be achieved through coupling and cyclization strategies. kit.edu This highlights the potential of the bromophenyl moiety within this compound to serve as an anchor point for building diverse and complex molecular architectures.

Strategic Utility in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. frontiersin.org The multifunctional nature of this compound makes it a potentially valuable participant in such reactions.

MCRs often involve the combination of three or more reactants to form a product that incorporates structural elements from each component. frontiersin.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are well-established methods for the rapid synthesis of peptide-like structures and other complex amides. organic-chemistry.orgchemicalbook.com While direct participation of this compound in these specific named reactions is not explicitly detailed in the provided search results, its functional groups are amenable to the types of transformations seen in MCRs. For instance, the hydroxyl group could act as the acidic component in a Passerini-type reaction, or the molecule could be a precursor to an aldehyde or ketone that could participate in an Ugi reaction. organic-chemistry.orgchemicalbook.com

Cascade reactions, which involve a sequence of intramolecular transformations, could also be designed starting from derivatives of this compound. The strategic placement of reactive groups through modification of the hydroxyl and bromophenyl moieties could set the stage for cyclizations and rearrangements, leading to the formation of fused heterocyclic systems. mdpi.com

Synthetic Applications of the Halogenated Phenyl and Trichloromethyl Moieties in Complex Molecule Construction

The two halogenated moieties of this compound, the 4-bromophenyl group and the trichloromethyl group, offer distinct and complementary synthetic utility in the construction of complex molecules.

The 4-bromophenyl group is a classic and reliable handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of alkyl, alkenyl, alkynyl, and aryl substituents, as well as amino and ether linkages. The synthesis of substituted biaryl compounds is a particularly important application, as this motif is found in many pharmaceuticals and advanced materials.

The trichloromethyl group, on the other hand, is a versatile precursor to a range of other functional groups. As previously mentioned, it can be reduced to a monochlorovinyl group or rearranged to a chloromethyl ketone. kit.edu These transformations open up avenues for further synthetic manipulations, such as nucleophilic substitution or addition reactions. mdpi.comfrontiersin.org The trichloromethyl group itself can also participate in radical reactions. The controlled transformation of this group allows for the introduction of specific functionalities at a defined position in the molecule.

The combined reactivity of these two halogenated groups allows for a high degree of synthetic flexibility, enabling the construction of a wide range of complex and functionally diverse organic molecules from the common intermediate, this compound.

Future Research Directions and Emerging Perspectives

Development of Novel Catalytic Systems for Efficient Synthesis of Trichloroethanols

The synthesis of 1-aryl-2,2,2-trichloroethanols, including the target compound, has traditionally relied on methods such as the addition of the trichloromethyl anion to aldehydes or the use of organometallic reagents with dehydrated chloral (B1216628). nih.gov These methods often involve hazardous reagents or moisture-sensitive conditions. A promising future direction lies in the advancement of transition metal-catalyzed reactions that offer milder conditions and improved functional group tolerance.

Recent breakthroughs have shown the efficacy of N-heterocyclic carbene (NHC)-coordinated cyclometallated palladium complex (CYP)-catalyzed arylation of chloral hydrate (B1144303) using arylboroxines. nih.govresearchmap.jp This approach uniquely uses chloral hydrate directly without a separate dehydration step, as the arylboroxine serves as both the aryl source and a dehydrating agent. nih.gov

Future research should focus on:

Exploring Alternative Metal Catalysts: While palladium has shown success, investigating other transition metals like rhodium, nickel, or copper could lead to more cost-effective or efficient catalytic systems. Rhodium, for instance, has been used for 1,2-additions of arylboronic acids to trifluoromethyl ketones, suggesting its potential applicability to trichloromethyl systems. researchmap.jp

Ligand Architecture Optimization: The performance of the palladium catalyst is heavily dependent on the NHC ligand. nih.govresearchmap.jp Systematic modification of the ligand's steric and electronic properties could enhance catalytic activity, improve yields, and broaden the substrate scope to include a wider array of substituted arylboroxines.

Heterogenization of Catalysts: Developing solid-supported or immobilized versions of successful homogeneous catalysts is crucial for industrial applicability. Heterogenized catalysts simplify product purification, reduce metal contamination in the final product, and allow for catalyst recycling, aligning with green chemistry principles. Research into immobilizing CYP catalysts on supports like mesoporous silica (B1680970) could be a significant step forward. scienceopen.com

Table 1: Comparison of Catalytic Approaches for Aryl-Trichloroethanol Synthesis

| Catalytic System | Key Features | Reactants | Potential Research Directions |

|---|---|---|---|

| Pd-NHC-CYP Complex | Tolerates chloral hydrate directly; good functional group tolerance. nih.gov | Chloral Hydrate, Arylboroxines | Optimization of NHC ligand; exploration of other metals (Ni, Rh); catalyst immobilization. |

| Organocatalysis (e.g., Ammonium Salts) | Metal-free; potentially lower toxicity. chiba-u.jp | Aldehydes, Chloroform (B151607)/Trichloroacetic Acid | Design of more efficient and selective organocatalysts; expanding scope to aryl aldehydes. |

| Biocatalysis (e.g., ADHs) | High stereoselectivity; green reaction conditions (aqueous media). nih.gov | 1-Aryl-2,2,2-trichloroethanones | Enzyme screening and engineering for improved activity and stability with trichlorinated substrates. |

Exploration of Asymmetric Synthesis Routes to Enantiopure 1-(4-Bromophenyl)-2,2,2-trichloroethanol

The development of enantiomerically pure chiral alcohols is of paramount importance for the pharmaceutical and fine chemical industries. For this compound, achieving high enantioselectivity is a key research goal. Future work should explore several promising asymmetric strategies.

Asymmetric Metal Catalysis: This involves modifying existing catalytic systems with chiral ligands. For the Pd-catalyzed synthesis, the introduction of chiral NHC ligands could induce enantioselectivity in the addition of the 4-bromophenyl group to chloral. Similarly, nickel-catalyzed asymmetric reductive cross-coupling reactions, which have proven successful for synthesizing chiral α-trifluoromethylated ketones, could be adapted for trichloromethylated analogues. organic-chemistry.orgacs.orgnih.gov The development of planar-chiral ruthenium complexes also offers a pathway for catalytic C-H activation with enantiocontrol. rsc.org

Organocatalysis: Chiral small organic molecules can catalyze reactions with high enantioselectivity. scienceopen.com Future research could focus on designing chiral Brønsted acids, such as chiral phosphoric acids, or bifunctional thiourea (B124793) catalysts to control the addition of a trichloromethyl nucleophile to 4-bromobenzaldehyde (B125591). scienceopen.com Chiral aldehyde catalysis, an emerging concept, could also be explored for the α-functionalization of related primary amines, providing an indirect route to chiral amino alcohols. nih.gov

Biocatalysis: The asymmetric reduction of the corresponding prochiral ketone, 1-(4-bromophenyl)-2,2,2-trichloroethanone, using alcohol dehydrogenases (ADHs) is a highly attractive route. nih.gov Enzymes offer exceptional stereoselectivity under mild, environmentally benign conditions. Research efforts should be directed towards screening existing ADH libraries and employing protein engineering to develop mutant enzymes with high activity and stereoselectivity specifically for this substrate. Studies on related haloacetophenones have demonstrated that enzyme mutants can provide access to either the (R) or (S) enantiomer, offering valuable enantiocomplementarity. nih.gov

Advanced Mechanistic Elucidation of Complex Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions and designing more effective catalysts. For the Pd-catalyzed synthesis of 1-aryl-2,2,2-trichloroethanols, a plausible catalytic cycle has been proposed, involving the formation of an arylpalladium intermediate, insertion of the aryl group into chloral, and subsequent transmetallation. nih.gov

Future mechanistic studies should aim to:

Validate the Catalytic Cycle: Employ a combination of experimental techniques (e.g., isolation and characterization of intermediates, kinetic studies) and computational modeling (e.g., Density Functional Theory - DFT) to provide concrete evidence for the proposed steps.

Investigate Catalyst Speciation: In solution, catalysts can exist as multiple species with varying activities. Understanding the catalyst speciation and identifying the most active species is crucial for optimization. Studies on chiral aluminum catalysts have shown that using chiral variants can help unravel complex speciation-activity relationships even in non-asymmetric processes. manchester.ac.uk

Elucidate the Role of Additives and Solvents: In many catalytic systems, additives and solvents play a critical, yet poorly understood, role in determining reaction outcomes, including enantioselectivity. sci-hub.se Detailed mechanistic investigations are needed to clarify how these components influence the transition states of the reaction.

Design and Synthesis of Chemically Modified Analogs with Tuned Reactivity

The synthesis of analogs of this compound is essential for exploring structure-activity relationships in various applications. The inherent functionalities of the molecule provide several handles for modification.

Future research in this area should include:

Variation of Aryl Substituents: The Pd-catalyzed cross-coupling method is well-suited for introducing a wide range of functional groups onto the aromatic ring by using different arylboroxines. nih.govresearchmap.jp Synthesizing a library of analogs with diverse electronic (electron-donating and -withdrawing) and steric properties would be valuable.

Heterocyclic Analogs: Replacing the 4-bromophenyl ring with various heteroaromatic systems is a logical extension. The synthesis of 1-heteroaryl-2,2,2-trichloroethanols has already been demonstrated, opening the door to a wide range of novel structures. nih.gov

Modification via the Bromine Atom: The bromo-substituent is a versatile functional handle for further derivatization. Post-synthetic modification using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce new aryl or alkyl groups. This strategy has been effectively used in chemoenzymatic sequences for related trifluoro-analogs. researchgate.net This allows for the late-stage diversification of the core structure, rapidly generating a portfolio of complex molecules.

Integration of this compound in Flow Chemistry and Green Chemistry Methodologies

The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, minimizing energy consumption, and using safer reagents. organic-chemistry.orgbeilstein-journals.org Flow chemistry, which involves performing reactions in continuous-flow reactors, is a powerful enabling technology for achieving these goals. mit.edursc.orgrsc.org

Future research should focus on translating the synthesis of this compound from batch to continuous-flow processes. Key areas of investigation include:

Development of Flow-Compatible Catalysis: This involves either adapting homogeneous catalysts for flow systems, potentially with in-line separation and recycling, or developing robust heterogeneous catalysts packed into columns (packed-bed reactors). The use of immobilized catalysts is particularly appealing as it simplifies purification and minimizes waste. beilstein-journals.org

Enhanced Safety and Efficiency: Reactions involving potentially hazardous intermediates or highly exothermic steps are significantly safer to conduct in microreactors due to the small reaction volumes and superior heat and mass transfer. beilstein-journals.orgmit.edu A flow process for trichloromethylation could offer substantial safety and efficiency benefits over traditional batch methods.

Integrated Multi-Step Synthesis: Flow chemistry enables the integration of multiple reaction and purification steps into a single, continuous sequence. researchgate.net A future goal could be the development of a fully automated flow process starting from 4-bromobenzaldehyde or a related precursor, proceeding through a catalytic addition, and finishing with in-line purification to yield the final product, this compound, with high purity and minimal waste. mit.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.